ハロキノール

概要

説明

ハロキンノール類は、キノリンから誘導された抗菌化合物群です。それらは、細菌、真菌、原虫に対して幅広い抗菌活性を示すため、主に獣医学で使用されます。 ハロキンノール類は、皮膚感染症の治療や家禽とブタの成長促進に有効であることが知られています .

科学的研究の応用

Halquinols have a wide range of applications in scientific research :

Chemistry: Used as intermediates in the synthesis of other quinoline derivatives.

Biology: Studied for their antimicrobial properties against various pathogens.

Medicine: Used in topical formulations for treating skin infections.

Industry: Employed as growth promoters in poultry and swine, enhancing nutrient absorption and digestion.

作用機序

ハロキンノール類は、微生物の細胞質膜を破壊することにより、抗菌効果を発揮し、細胞死につながります . それらは、カンジダ・アルビカンス、大腸菌、黄色ブドウ球菌、クリプトスポリジウム・パルバムなど、さまざまな細菌、真菌、原虫に対して有効です . それらの作用に関与する正確な分子標的と経路はまだ調査中です。

6. 類似の化合物との比較

ハロキンノール類は、幅広い抗菌活性と安定性のためにユニークです. 類似の化合物には以下が含まれます。

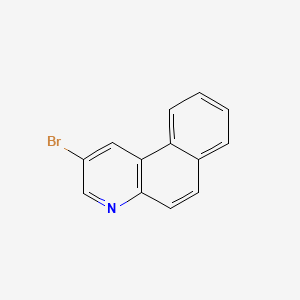

クロロキン: 静菌性と静真菌性を示す別のキノリン誘導体.

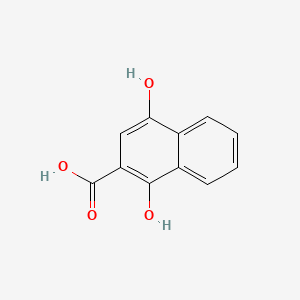

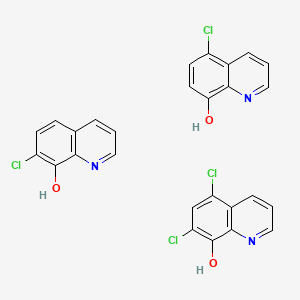

5,7-ジクロロ-8-ヒドロキシキノリン: ハロキンノール類の主要な成分であり、同様の抗菌活性を持っています.

5-クロロ-8-ヒドロキシキノリン: ハロキンノール類の別の成分であり、抗菌作用を持っています.

ハロキンノール類は、獣医学的用途における有効性と、家畜の成長を促進する能力により際立っており、微生物の構成に大きな影響を与えることはありません .

準備方法

合成経路と反応条件: ハロキンノール類の合成には、8-ヒドロキシキノリンのハロゲン化が含まれます。 このプロセスには通常、以下の手順が含まれます :

ハロゲン化: 8-ヒドロキシキノリンは、60℃の制御された温度で塩酸と過酸化水素と反応させます。この反応により、ハロゲン化溶液が生成されます。

中和: ハロゲン化溶液は、液体苛性ソーダを加えてpHを7に調整することにより中和されます。

冷却と遠心分離: 中和された溶液を3〜6℃に冷却して結晶化を誘発し、その後、遠心分離して湿潤製品を得ます。

乾燥: 湿潤製品は、水分量が0.5%未満になるまで、60℃で真空乾燥されます。

粉砕: 乾燥した固体は粉砕され、包装されて最終製品が得られます。

工業生産方法: ハロキンノール類の工業生産は、同様の手順に従いますが、規模が大きくなり、最終製品の均一性と純度が確保されます。 このプロセスは、エネルギー消費量を削減し、収率を向上させるように最適化されています .

化学反応の分析

ハロキンノール類は、次のようなさまざまな化学反応を起こします:

酸化: ハロキンノール類は、酸化されてキノリン誘導体を生成する可能性があります。

還元: 還元反応は、ハロキンノール類をより少なく塩素化された誘導体に変換できます。

置換: ハロキンノール類は、塩素原子が他の官能基に置換される置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素または他の酸化剤。

還元: 水素化ホウ素ナトリウムなどの還元剤。

置換: アミンやチオールなどの求核剤。

主な生成物:

酸化: キノリン誘導体。

還元: より少なく塩素化されたキノリン誘導体。

置換: 置換されたキノリン誘導体。

4. 科学研究の応用

化学: 他のキノリン誘導体の合成における中間体として使用されます。

生物学: さまざまな病原体に対する抗菌作用が研究されています。

医学: 皮膚感染症の治療のための局所製剤で使用されています。

産業: 家禽とブタの成長促進剤として使用され、栄養分の吸収と消化を促進します。

類似化合物との比較

Halquinols are unique due to their broad-spectrum antimicrobial activity and stability. Similar compounds include:

Chloroxine: Another quinoline derivative with bacteriostatic and fungistatic properties.

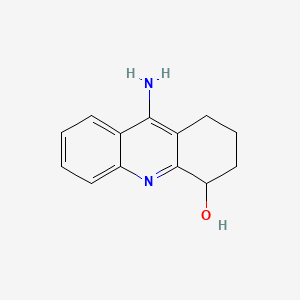

5,7-Dichloro-8-hydroxyquinoline: A major component of halquinols with similar antimicrobial activity.

5-Chloro-8-hydroxyquinoline: Another component of halquinols with antimicrobial properties.

Halquinols stand out due to their effectiveness in veterinary applications and their ability to promote growth in livestock without significantly affecting microbial membership .

特性

IUPAC Name |

5-chloroquinolin-8-ol;7-chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO.2C9H6ClNO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;10-7-3-4-8(12)9-6(7)2-1-5-11-9;10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-4,13H;2*1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQBENAYFZFNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H17Cl4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230490 | |

| Record name | Halquinols | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8067-69-4 | |

| Record name | Halquinols [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008067694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halquinols | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

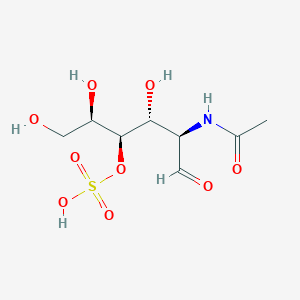

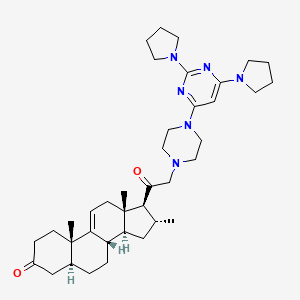

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of halquinol?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that halquinol exhibits a non-specific depression of tone and motility in isolated intestinal smooth muscle. This effect is also observed in the intestines of intact animals []. These properties are believed to contribute to its therapeutic benefits.

Q2: What is the chemical composition of halquinol?

A2: Halquinol is not a single compound but a mixture obtained by chlorinating 8-hydroxyquinoline. It consists of three main components: 5,7-dichloroquinolin-8-ol (57-74%), 5-chloroquinolin-8-ol (23-40%), and 7-chloroquinolin-8-ol (up to 4%) [][12].

Q3: Are there analytical methods to differentiate and quantify the individual components of halquinol?

A3: Yes, techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) have been successfully employed to identify and quantify the individual components of halquinol in bulk drug powders and pharmaceutical formulations [][13].

Q4: What are the primary applications of halquinol?

A4: Halquinol has been traditionally utilized in animal husbandry, particularly in poultry and swine rearing, for its antimicrobial properties to combat microbial infections and potentially promote growth [].

Q5: Has halquinol been investigated for its effectiveness against bacterial infections in fish?

A5: Yes, studies have explored the addition of halquinol to artificial feed for its potential to control bacterial infections in fish, particularly in baung (Mystus nemurus) seed [].

Q6: What challenges are associated with the formulation of halquinol?

A6: Halquinol's low solubility in water presents challenges in its formulation and can potentially impact its bioavailability [].

Q7: Are there strategies to improve halquinol's stability or solubility?

A7: Research suggests that incorporating halquinol into a cream or Plastibase formulation can enhance its stability for topical applications [].

Q8: What is known about the toxicity of halquinol?

A8: Studies in rats indicate that halquinol, at higher doses, can exhibit hepatotoxic and nephrotoxic effects. These effects are dose-dependent and were observed after 28 days of oral administration [].

Q9: Does halquinol leave residues in animal products?

A9: Yes, a study in Catla catla (a fish species) found that halquinol residues were detectable in tissues after 7 days of treatment []. This highlights the importance of withdrawal periods to ensure food safety.

Q10: Are there potential alternatives to halquinol for growth promotion in livestock?

A10: Yes, research is actively exploring various alternatives, including probiotics, prebiotics, organic acids, and phytogenic feed additives [][18][22][28]. These alternatives aim to achieve similar growth-promoting effects while minimizing the potential risks associated with antimicrobial resistance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(Diaminomethylidenehydrazinylidene)butan-2-ylideneamino]guanidine](/img/structure/B1201454.png)

![6,10-dimethyl-5-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),5,8,10,12-pentaene](/img/structure/B1201455.png)